molecular formula C17H15N3O3 B4969949 N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide

N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide

Cat. No. B4969949
M. Wt: 309.32 g/mol
InChI Key: XFUZVDMNSPUKSB-UHFFFAOYSA-N
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Description

N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide, also known as MOPEA, is a compound that has gained attention in scientific research due to its potential therapeutic properties. MOPEA belongs to the class of oxadiazole derivatives, which have been found to have various biological activities such as anti-inflammatory, antimicrobial, and anticancer effects.

Mechanism of Action

The mechanism of action of N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. Inhibition of COX-2 activity by this compound leads to a decrease in the production of prostaglandins, resulting in anti-inflammatory effects. PDE-4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is involved in various physiological processes such as inflammation and immune response. Inhibition of PDE-4 activity by this compound leads to an increase in the levels of cAMP, resulting in anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. In addition, this compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide in lab experiments include its potential therapeutic properties, its ability to inhibit the activity of various enzymes, and its low toxicity. However, the limitations of using this compound in lab experiments include its low solubility in water, which may limit its bioavailability, and its potential to interact with other drugs or compounds.

Future Directions

For the research on N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide include the investigation of its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Further studies are needed to understand the mechanism of action of this compound and its interactions with other drugs or compounds. In addition, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may improve its potential therapeutic applications.

Synthesis Methods

The synthesis of N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide involves the reaction of 4-methoxybenzohydrazide with 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole in the presence of acetic anhydride and catalytic amount of triethylamine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of this compound obtained by this method is around 70%.

Scientific Research Applications

N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has been found to have various biological activities such as anti-inflammatory, antimicrobial, and anticancer effects. It has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential use as an antimicrobial agent against various bacteria and fungi.

properties

IUPAC Name

N-[4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11(21)18-14-7-3-12(4-8-14)16-19-20-17(23-16)13-5-9-15(22-2)10-6-13/h3-10H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUZVDMNSPUKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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